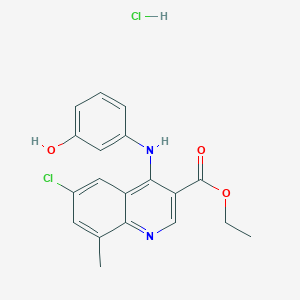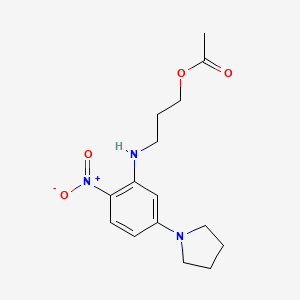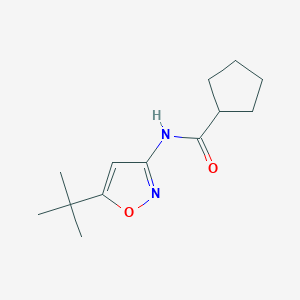
Ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its quinoline core structure, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Amination: The 4-position of the quinoline ring is then aminated with 3-hydroxyaniline under suitable conditions, often using a palladium-catalyzed coupling reaction.
Esterification: The carboxylic acid group at the 3-position is esterified with ethanol in the presence of a dehydrating agent like sulfuric acid.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The quinoline core structure allows it to intercalate into DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group similar to Ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro, hydroxyanilino, and ester functional groups makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.ClH/c1-3-25-19(24)16-10-21-17-11(2)7-12(20)8-15(17)18(16)22-13-5-4-6-14(23)9-13;/h4-10,23H,3H2,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJGEDMQYLEADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=CC=C3)O)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B5034587.png)
![1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5034592.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B5034595.png)
![2-(2-Methoxy-4-{[(5E)-1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5034602.png)
![1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B5034610.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5034618.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5034621.png)

![(5E)-5-[[1-[2-(3-ethyl-5-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5034645.png)

![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)

![4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride](/img/structure/B5034681.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
